Zoalene-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O5 |

|---|---|

Molecular Weight |

230.19 g/mol |

IUPAC Name |

2,4-dideuterio-3,5-dinitro-6-(trideuteriomethyl)benzamide |

InChI |

InChI=1S/C8H7N3O5/c1-4-6(8(9)12)2-5(10(13)14)3-7(4)11(15)16/h2-3H,1H3,(H2,9,12)/i1D3,2D,3D |

InChI Key |

ZEFNOZRLAWVAQF-RHIBPKLGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N)C([2H])([2H])[2H])[N+](=O)[O-])[2H])[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

What is Zoalene-d5 and its chemical structure

An In-depth Technical Guide to Zoalene-d5

Introduction

This compound is the deuterated form of Zoalene, a benzamide compound widely known by its chemical name 3,5-dinitro-o-toluamide. Zoalene itself is a broad-spectrum coccidiostat used as a feed additive in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract.[1][2][3] The deuterated analog, this compound, serves a critical role in analytical and research settings. By incorporating five deuterium atoms, this compound has a higher molecular weight than its non-deuterated counterpart while retaining nearly identical chemical and physical properties. This makes it an excellent internal standard for isotope dilution mass spectrometry, a powerful technique for accurate quantification.[4] The use of a stable isotopically labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as it effectively corrects for variations in sample preparation, matrix effects, and instrument response.[4][5]

This guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, and detailed experimental protocols relevant to its synthesis and application for professionals in research and drug development.

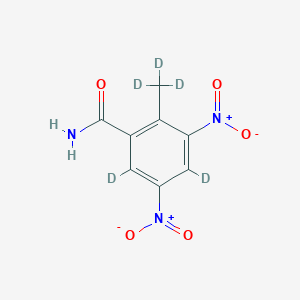

Chemical Structure

This compound is structurally identical to Zoalene, with the exception of five hydrogen atoms being replaced by deuterium atoms. The deuteration occurs at the methyl group (three deuterium atoms) and at positions 4 and 6 of the benzene ring (two deuterium atoms).

Caption: Chemical structure of this compound (2-Methyl-d3-3,5-dinitrobenzamide-4,6-d2).

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(methyl-d3)-3,5-dinitro(benzamide-4,6-d2) | [6] |

| Synonyms | 3,5-Dinitro-o-toluamide-d5, Dinitolmide-d5 | [6][7] |

| CAS Number | 1596379-06-4 | [6][7] |

| Molecular Formula | C₈D₅H₂N₃O₅ | [7] |

| Molecular Weight | 230.19 g/mol | [4][7] |

| Appearance | Red crystalline powder | [8] |

| Melting Point | ~190-192 °C | [8] |

| Solubility | Slightly soluble in water; Soluble in chloroform | [8] |

| InChI Key | ZEFNOZRLAWVAQF-RHIBPKLGSA-N | [4] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its application as an internal standard in quantitative analysis.

Synthesis of this compound (Representative Protocol)

Objective: To synthesize this compound with deuterium incorporation at the methyl group and the aromatic ring.

Materials:

-

2-methyl-3,5-dinitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia (NH₃)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated methanol (CD₃OD)

-

Strong deuterated acid (e.g., D₂SO₄)

-

Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Sodium deuteroxide (NaOD)

Methodology:

-

Amidation of the Precursor:

-

Convert 2-methyl-3,5-dinitrobenzoic acid to its acid chloride by reacting with an excess of thionyl chloride under reflux.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in an anhydrous solvent like THF and cool in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent to form 2-methyl-3,5-dinitrobenzamide (Zoalene).

-

Purify the product by recrystallization.

-

-

Deuteration of the Aromatic Ring and Methyl Group:

-

This step involves H/D exchange under acidic or basic conditions using a deuterium source.

-

Dissolve the synthesized Zoalene in a suitable deuterated solvent system, such as D₂O with a catalytic amount of a strong deuterated acid (e.g., D₂SO₄).[9]

-

Alternatively, for the methyl group, a base-catalyzed exchange using NaOD in D₂O or CD₃OD could be employed.

-

Heat the reaction mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate the H/D exchange. The electron-withdrawing nitro groups will activate the aromatic protons for exchange.

-

Monitor the reaction progress using ¹H NMR to observe the disappearance of the proton signals at the target positions and by mass spectrometry to check the mass shift.

-

Upon completion, neutralize the reaction mixture, extract the product with an organic solvent, and dry the organic phase.

-

Purify the final product, this compound, using column chromatography or recrystallization.

-

Characterization: Confirm the structure and isotopic purity of the synthesized this compound using:

-

Mass Spectrometry (MS): To confirm the molecular weight of 230.19 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the absence of protons at the deuterated sites and ¹³C NMR to confirm the carbon skeleton.

Quantification of Zoalene in Poultry Feed using LC-MS/MS

Objective: To accurately quantify the concentration of Zoalene in a complex matrix like poultry feed using this compound as an internal standard.

Materials and Instrumentation:

-

LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reverse-phase column suitable for separating small aromatic compounds.

-

This compound Internal Standard (IS) Stock Solution: A precisely weighed amount of this compound dissolved in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 µg/mL).

-

Calibration Standards: A series of solutions containing known concentrations of non-deuterated Zoalene and a constant concentration of the this compound internal standard.

-

Extraction Solvents: Acetonitrile, methanol, water, formic acid.

-

Sample Preparation Supplies: Centrifuge tubes, vortex mixer, centrifuge, syringe filters (0.22 µm).

Methodology:

-

Sample Extraction:

-

Weigh a homogenized sample of poultry feed (e.g., 5 g) into a centrifuge tube.

-

Add a precise volume of the this compound internal standard solution. The early addition of the IS is crucial to correct for any analyte loss during sample preparation.[5]

-

Add an extraction solvent (e.g., 20 mL of acetonitrile/water 80:20 v/v).

-

Vortex or shake vigorously for 15-20 minutes to extract Zoalene and the IS from the feed matrix.

-

Centrifuge the sample at high speed (e.g., 5000 x g) for 10 minutes to pellet the solid material.

-

Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient program to ensure the separation of Zoalene from matrix interferences and its co-elution with this compound.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Zoalene: Precursor ion [M-H]⁻ at m/z 224.0 → Product ion (e.g., m/z 178.0).

-

This compound (IS): Precursor ion [M-H]⁻ at m/z 229.0 → Product ion (e.g., m/z 183.0).

-

-

The specific product ions should be determined by optimizing the collision energy for each compound.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the Zoalene MRM transition to the peak area of the this compound IS MRM transition against the concentration of Zoalene in the calibration standards.

-

Calculate the concentration of Zoalene in the unknown samples by interpolating the peak area ratio obtained from the sample analysis onto the calibration curve.

-

Logical Workflow for LC-MS/MS Quantification

The following diagram illustrates the workflow for the quantitative analysis of Zoalene using its deuterated internal standard.

Caption: Workflow for Zoalene quantification using this compound as an internal standard.

References

- 1. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Deuterated Materials | ORNL [ornl.gov]

- 4. scispace.com [scispace.com]

- 5. youtube.com [youtube.com]

- 6. cerilliant.com [cerilliant.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Zoalene-d5

This technical guide provides a comprehensive overview of the physical and chemical properties of Zoalene-d5, an isotopically labeled form of the coccidiostat Zoalene (also known as dinitolmide). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental context, and insights into its mechanism of action.

Chemical Identity and Physical Properties

This compound is the deuterated analog of Zoalene, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Zoalene in various matrices.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-Methyl-3,5-dinitrobenzamide-d5 | [2] |

| Synonyms | 3,5-Dinitro-2-methylbenzamide-d5; 3,5-Dinitro-o-toluamide-d5; Coccidin-d5; Dinitolmide-d5; Salcostat-d5; Zoamix-d5 | [2] |

| CAS Number | 1596379-06-4 | [2] |

| Molecular Formula | C₈D₅H₂N₃O₅ | [2] |

| Molecular Weight | 230.19 g/mol | [2] |

| Physical Form | Neat, Red crystalline powder | [2][3] |

| Melting Point | Approximately 190-192 °C | [3] |

| Solubility | Slightly soluble in water; Soluble in chloroform, Dimethyl sulfoxide (DMSO), Methanol. | [3] |

| Storage | Store at 2-8°C, protected from air and light. | [4] |

Note: Some physical properties are inferred from the non-deuterated form, Zoalene (CAS: 148-01-6), which has a reported melting point of 177-180°C and is described as a light beige or yellowish solid.[4][5]

Spectroscopic Data

Mass Spectrometry

In mass spectrometry, this compound is expected to have a molecular ion peak [M]⁺ at m/z 230. The fragmentation pattern would be similar to that of Zoalene, but with a +5 Da shift for fragments containing the deuterated phenyl and methyl groups. For instance, in negative ion mode ESI-MS/MS of Zoalene, a precursor ion [M-H]⁻ at m/z 224 yields product ions at m/z 181 and 166.[5] For this compound, the corresponding precursor ion [M-H]⁻ would be at m/z 228, and key fragments would be expected at m/z 185 and 170, representing the loss of the amide group and subsequent rearrangement.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would be significantly simplified compared to Zoalene due to the replacement of five protons with deuterium. The remaining two protons on the amide group (-NH₂) would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum is expected to show signals for all eight carbon atoms. The chemical shifts would be very similar to those of non-deuterated Zoalene. Deuterium coupling to adjacent carbons (¹³C-D) would result in multiplets, which can be a useful tool for confirming the positions of deuteration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic peaks for the functional groups present. Key absorptions would include:

-

N-H stretching of the amide group around 3400-3200 cm⁻¹.

-

C=O stretching of the amide carbonyl at approximately 1680-1650 cm⁻¹.

-

N-O stretching of the nitro groups, typically appearing as two strong bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.

-

C-D stretching vibrations from the deuterated methyl group and aromatic ring, which would appear at lower frequencies (around 2200-2100 cm⁻¹) compared to the corresponding C-H stretches in Zoalene.

Experimental Protocols

Synthesis of this compound

A specific, detailed protocol for the synthesis of this compound is not publicly available. However, it is generally prepared through the deuteration of 3,5-dinitro-o-toluamide (Zoalene).[3] This can be achieved using various methods for hydrogen-deuterium exchange on aromatic rings and methyl groups, often involving a deuterium source like D₂O and a catalyst.

A plausible synthetic workflow is outlined below:

Use as an Internal Standard in UPLC-MS/MS Analysis

This compound is employed as an internal standard in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the quantification of Zoalene in biological matrices like chicken muscle and liver.

A general experimental protocol would involve:

-

Sample Preparation: Homogenization of the tissue sample followed by extraction of Zoalene and the spiked this compound internal standard using a suitable solvent (e.g., a buffer solution).[6]

-

Solid-Phase Extraction (SPE) Cleanup: The extract is passed through an SPE cartridge (e.g., Oasis™ HLB) to remove interfering matrix components.[6]

-

UPLC Separation: The purified extract is injected into a UPLC system equipped with a C18 column. A gradient elution with a mobile phase, such as water and acetonitrile with a formic acid modifier, is used to separate Zoalene and this compound from other components.[6]

-

MS/MS Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Zoalene and this compound are monitored for quantification.

References

- 1. The mannitol cycle in Eimeria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Methyl-3,5-dinitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of Eimeria falciformis Infection on Gut Microbiota and Metabolic Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to Zoalene-d5: Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated form of Zoalene, Zoalene-d5, focusing on its core properties and its critical role as an internal standard in quantitative analytical methods.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below, providing a direct comparison with its non-deuterated counterpart, Zoalene.

| Property | This compound | Zoalene |

| Chemical Name | 2-Methyl-d3-3,5-dinitrobenzamide-d2 | 2-Methyl-3,5-dinitrobenzamide |

| Synonyms | 3,5-Dinitro-o-toluamide-d5, Dinitolmide-d5 | 3,5-Dinitro-o-toluamide, Dinitolmide |

| CAS Number | 1596379-06-4[1][2] | 148-01-6 |

| Molecular Formula | C₈D₅H₂N₃O₅[1] | C₈H₇N₃O₅ |

| Molecular Weight | 230.19 g/mol [3] | 225.16 g/mol |

Rationale for Deuteration in Analytical Chemistry

Deuterium-labeled compounds, such as this compound, are invaluable in quantitative analysis, particularly in mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The substitution of hydrogen with deuterium atoms results in a molecule that is chemically identical to the analyte of interest (Zoalene) but has a higher molecular weight. This mass difference allows it to be distinguished by the mass spectrometer, serving as an ideal internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation, instrument response, and matrix effects, thereby significantly improving the accuracy and precision of the results.

Experimental Protocols: Quantitative Analysis of Zoalene using this compound as an Internal Standard

The following protocol is a representative method for the determination of Zoalene in a biological matrix (e.g., poultry tissue) using this compound as an internal standard with LC-MS/MS.

1. Sample Preparation

-

Homogenization: Weigh 2 grams of the tissue sample into a 50 mL polypropylene centrifuge tube.

-

Spiking: Add a known concentration of this compound internal standard solution to the sample.

-

Extraction:

-

Add 10 mL of an extraction solvent (e.g., acetonitrile/methanol (95:5, v/v) containing 1% formic acid).

-

Homogenize the sample using a vortex mixer for 1 minute.

-

Add 5 g of sodium acetate and 6.0 g of anhydrous magnesium sulfate for salting-out extraction.

-

Centrifuge at 5000 x g for 5 minutes.

-

-

Clean-up:

-

Transfer the supernatant to a new tube.

-

Add n-hexane saturated with acetonitrile for lipid removal.

-

Vortex and centrifuge.

-

The hexane layer can be transferred to a new tube with DMSO and evaporated to dryness under a stream of nitrogen at 50°C.

-

-

Reconstitution: Reconstitute the dried residue in a solvent suitable for LC-MS/MS analysis (e.g., 80% methanol with 0.1% formic acid) and filter through a 0.22 µm syringe filter.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in methanol.

-

Flow Rate: A typical flow rate is 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for Zoalene.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Zoalene and this compound. The precursor ion for this compound will be approximately 5 m/z units higher than that of Zoalene.

-

3. Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of Zoalene to the peak area of this compound against the concentration of Zoalene standards.

-

Determine the concentration of Zoalene in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of Deuterated Internal Standards: A Conceptual Overview

The synthesis of deuterated compounds like this compound is a specialized process. While a detailed, step-by-step protocol is not publicly available, the general approach involves introducing deuterium atoms at specific positions in the molecule. This can be achieved through various chemical reactions, such as:

-

Hydrogen-Deuterium Exchange: Exposing the parent molecule or a precursor to a deuterium source (e.g., deuterated acid, deuterated water, or deuterium gas) under specific conditions (e.g., with a catalyst) to replace hydrogen atoms with deuterium.

-

Reduction with Deuterated Reagents: Using deuterated reducing agents (e.g., sodium borodeuteride, lithium aluminum deuteride) to introduce deuterium during the synthesis of the target molecule.

-

Starting from Deuterated Precursors: Utilizing commercially available deuterated starting materials and building the final molecule through a series of chemical reactions.

The specific synthetic route for this compound would be designed to achieve high levels of deuteration at the desired positions while maintaining the overall structure of the molecule.

Mandatory Visualizations

Caption: Workflow for the quantitative analysis of Zoalene using this compound.

References

- 1. Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid chromatographic determination of zoalene in medicated feeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Synthesis and Characterization of Zoalene-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Zoalene-d5, an isotopically labeled internal standard for the anticoccidial drug Zoalene (3,5-dinitro-o-toluamide). This document details the synthetic pathway, experimental protocols, and analytical characterization methods pertinent to researchers in drug development and analytical chemistry.

Introduction

Zoalene is a widely used veterinary drug for the prevention and control of coccidiosis in poultry.[1][2] Accurate quantification of Zoalene residues in animal tissues is crucial for food safety and regulatory compliance. Stable isotope-labeled internal standards, such as this compound, are essential for developing robust and reliable analytical methods, primarily utilizing mass spectrometry, to determine the concentration of the parent drug in various matrices.[3] The deuterium-labeled analog exhibits similar chemical and physical properties to Zoalene, allowing for efficient extraction and co-elution, while its distinct mass-to-charge ratio enables precise quantification.

This guide outlines a proposed synthetic route for this compound, starting from the deuteration of the aromatic ring of a suitable precursor, followed by functional group manipulations to yield the final product. Furthermore, it describes the key characterization techniques, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which are vital for confirming the identity, purity, and concentration of the synthesized this compound.

Synthesis of this compound

The synthesis of this compound can be approached by first preparing the non-deuterated Zoalene and then adapting the procedure to incorporate deuterium atoms. The overall synthetic strategy involves a two-step process:

-

Nitration of o-toluic acid to form 3,5-dinitro-o-toluic acid.

-

Amidation of 3,5-dinitro-o-toluic acid to yield Zoalene.

For the synthesis of this compound, the deuterium labels are introduced during the nitration step using deuterated acids.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

2.2.1. Synthesis of 3,5-Dinitro-o-toluic acid-d5

This procedure is adapted from the known nitration of o-toluic acid.[3][4]

-

Materials:

-

o-Toluic acid

-

Deuterated nitric acid (DNO₃, 99 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 99 atom % D)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Ice

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve o-toluic acid (1 molar equivalent) in anhydrous dichloromethane.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled mixture of deuterated nitric acid (at least 2 molar equivalents) and deuterated sulfuric acid (at least 10 molar equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The water content of the acid mixture should not exceed 15% by weight.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid, 3,5-dinitro-o-toluic acid-d5, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

-

The crude product can be recrystallized from a suitable solvent, such as aqueous ethanol, to obtain a purified product.

-

2.2.2. Synthesis of this compound (3,5-Dinitro-o-toluamide-d5)

This is a standard procedure for the conversion of a carboxylic acid to a primary amide.

-

Materials:

-

3,5-Dinitro-o-toluic acid-d5

-

Thionyl chloride (SOCl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Ammonia solution (aqueous or in a suitable organic solvent)

-

-

Procedure:

-

In a round-bottom flask, suspend 3,5-dinitro-o-toluic acid-d5 (1 molar equivalent) in an excess of thionyl chloride.

-

Add a catalytic amount of dimethylformamide (DMF) and reflux the mixture for 2-3 hours, or until the solid has completely dissolved and gas evolution ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 3,5-dinitro-o-toluoyl chloride-d5.

-

Dissolve the crude acyl chloride in anhydrous THF and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a concentrated solution of ammonia (excess) to the stirred acyl chloride solution.

-

A precipitate of this compound will form. Stir the mixture at room temperature for 1-2 hours.

-

Collect the solid product by vacuum filtration, wash with cold water and a small amount of cold THF, and dry under vacuum.

-

The crude this compound can be further purified by recrystallization.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Zoalene. The values for this compound are expected to be very similar, with a slight increase in molecular weight due to the deuterium atoms.

| Property | Value | Reference |

| Chemical Name | 2-Methyl-3,5-dinitrobenzamide | [5] |

| Synonyms | 3,5-Dinitro-o-toluamide, Dinitolmide | [1][2] |

| Molecular Formula | C₈H₇N₃O₅ | [6] |

| Molecular Weight | 225.16 g/mol | [6] |

| Melting Point | 177 °C | [5] |

| Appearance | Yellowish, crystalline solid | [5] |

| Solubility | Very slightly soluble in water; Soluble in acetone, acetonitrile, and dimethylformamide. | [5] |

Analytical Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for its quantification. A typical reverse-phase HPLC method can be employed.

| Parameter | Condition |

| Column | C18 (e.g., 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (e.g., 85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Standard Concentration | 4.0 µg/mL |

Adapted from existing methods for Zoalene analysis.[3][4]

3.2.2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is the definitive technique for confirming the molecular weight of this compound and for its use as an internal standard in quantitative assays.

| Parameter | Condition |

| Column | C18 (e.g., Acquity BEH C18) |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile (gradient elution) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Specific MRM transitions for this compound would need to be determined empirically but would be expected to be +5 m/z units higher than those for unlabeled Zoalene.[7]

Spectroscopic Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of this compound. The absence of signals in the aromatic region of the ¹H NMR spectrum, corresponding to the deuterated positions, would confirm successful deuteration.

3.3.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized this compound, thereby verifying the incorporation of five deuterium atoms.

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

Caption: Overall workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route, based on established chemical principles, offers a viable pathway for obtaining this valuable internal standard. The outlined analytical and spectroscopic methods are essential for ensuring the quality and suitability of the synthesized compound for its intended use in quantitative analytical applications. Researchers and scientists in the fields of drug development and food safety can utilize this guide to produce and validate this compound for their specific research needs.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-METHOXY-3,5-DINITROBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. DE1129471B - Process for the preparation of 3, 5-dinitro-o-toluic acid - Google Patents [patents.google.com]

- 4. GB839534A - Nitration of o-toluic acid - Google Patents [patents.google.com]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Dinitolmide [cdc.gov]

- 6. 3,5-Dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 3,5-Dinitro-2-methylbenzoic acid | 28169-46-2 [chemicalbook.com]

Zoalene-d5: A Technical Guide to its Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical chemistry of Zoalene-d5, a deuterated analogue of the coccidiostat Zoalene (3,5-dinitro-o-toluamide). This document is intended for researchers, scientists, and drug development professionals who require detailed information on the quality, purity, and analytical methodologies associated with this compound.

Certificate of Analysis (Representative)

As a deuterated internal standard, the purity and isotopic enrichment of this compound are critical for its application in quantitative analyses. Below is a representative Certificate of Analysis, summarizing the key quality control specifications.

| Test | Specification | Result | Method |

| Appearance | Light Beige Solid | Conforms | Visual Inspection |

| Molecular Formula | C₈D₅H₂N₃O₅ | Conforms | Mass Spectrometry |

| Molecular Weight | 230.19 g/mol | 230.19 | Mass Spectrometry |

| Purity (by HPLC) | ≥ 98.0% | 99.5% | HPLC-UV |

| Isotopic Purity | ≥ 99 atom % D | 99.6 atom % D | Mass Spectrometry |

| Melting Point | 177-180°C | 178.5°C | USP <741> |

| Solubility | Soluble in Chloroform, DMSO, Methanol | Conforms | Visual Inspection |

| Identity (¹H-NMR) | Conforms to structure | Conforms | ¹H-NMR Spectroscopy |

| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are based on established analytical techniques for nitroaromatic compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is for the determination of the purity of this compound by HPLC with UV detection.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Analytical column: C18, 4.6 mm x 250 mm, 5 µm particle size.

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

-

Methanol (HPLC grade)

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water (60:40, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Run Time: 15 minutes

Procedure:

-

Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a final concentration of 0.1 mg/mL.

-

Sample Preparation: Prepare a sample solution of this compound at the same concentration as the standard solution in the mobile phase.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that in the standard chromatogram.

Mechanism of Action and Signaling Pathway

While the precise molecular mechanism of action of Zoalene against Eimeria species is not fully elucidated, it is understood to act as a coccidiostat, inhibiting the growth and reproduction of the parasite. It is hypothesized that, like other nitroaromatic compounds, Zoalene may interfere with the parasite's metabolic pathways.

One proposed mechanism involves the disruption of the parasite's respiratory chain and energy metabolism. The nitro groups of Zoalene may be enzymatically reduced within the parasite, leading to the formation of reactive nitroso and hydroxylamino derivatives. These reactive species can then interact with and inhibit key enzymes in vital metabolic pathways.

This diagram illustrates the proposed pathway where Zoalene is taken up by the Eimeria parasite within the host cell. Inside the parasite, it is converted into reactive intermediates by nitroreductase enzymes. These intermediates then inhibit essential metabolic enzymes, leading to the disruption of the parasite's life cycle.

Conclusion

This technical guide provides essential information on the certificate of analysis, purity determination, and a hypothesized mechanism of action for this compound. The provided experimental protocol for HPLC-UV analysis offers a robust method for quality control and purity assessment. The ongoing research into the precise molecular targets of Zoalene will further enhance its application as a critical tool in parasitology research and drug development.

Isotopic Labeling and Stability of Zoalene-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling and stability of Zoalene-d5, a deuterated analog of the coccidiostat Zoalene (3,5-dinitro-o-toluamide). Given the absence of specific literature for this compound, this document outlines putative methodologies for its synthesis, purification, and stability assessment based on established principles for deuterated aromatic compounds and regulatory guidelines for drug substance stability testing.

Introduction to Zoalene and Isotopic Labeling

Zoalene is a widely used anticoccidial agent in the poultry industry for the prevention and control of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria.[1][2] Its mechanism of action involves the disruption of the parasite's metabolic processes, particularly targeting the early stages of its life cycle.[2][3]

Isotopically labeled compounds, such as this compound, are critical tools in pharmaceutical research and development. The replacement of hydrogen atoms with their stable isotope, deuterium, results in a molecule with a higher mass. This mass difference makes deuterated compounds ideal as internal standards for quantitative analysis by mass spectrometry, aiding in pharmacokinetic and metabolic studies.[4] Deuteration can also intentionally modify the metabolic profile of a drug, potentially enhancing its stability and efficacy.[4]

Isotopic Labeling of this compound

The synthesis of this compound, where five hydrogen atoms on the aromatic ring are replaced with deuterium, can be approached through established methods for the deuteration of aromatic compounds. A common strategy involves a hydrogen-deuterium (H/D) exchange reaction.

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves the direct H/D exchange on the aromatic ring of Zoalene using a deuterated acid and/or a deuterated solvent under elevated temperatures, potentially with a catalyst.

Illustrative Data: Isotopic Purity of Synthesized this compound

| Parameter | Specification | Analytical Method |

| Chemical Purity | >98% | HPLC-UV |

| Isotopic Purity (d5) | >95% | LC-MS/MS |

| Isotopic Distribution (d0-d4) | <5% | LC-MS/MS |

Experimental Protocol: Synthesis and Purification of this compound

The following is a generalized protocol for the synthesis and purification of this compound, based on common methods for deuterating aromatic compounds.

Materials:

-

Zoalene (3,5-dinitro-o-toluamide)

-

Deuterated sulfuric acid (D₂SO₄) or another suitable deuterated acid

-

Deuterium oxide (D₂O)

-

Anhydrous sodium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

-

High-pressure reaction vessel

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve Zoalene in a minimal amount of a suitable organic solvent. Add deuterated sulfuric acid and deuterium oxide. The molar ratio of the deuterated reagents to Zoalene should be optimized to drive the H/D exchange.

-

H/D Exchange Reaction: Seal the vessel and heat to a temperature between 150-200°C for 24-48 hours with continuous stirring. The progress of the reaction can be monitored by taking small aliquots and analyzing them by mass spectrometry to determine the extent of deuteration.

-

Work-up: After cooling the reaction mixture to room temperature, carefully neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic extract under reduced pressure. Purify the crude this compound using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the final product.

-

Characterization: Confirm the identity and purity of the synthesized this compound using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) to verify the molecular weight and isotopic distribution.

Stability of this compound

The stability of this compound as a reference standard is crucial for its use in quantitative analytical methods. Stability studies are designed to evaluate how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Stability Testing Protocol

A comprehensive stability testing protocol for this compound should be established based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines. This involves long-term and accelerated stability studies.

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Photostability: As per ICH Q1B guidelines

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

Accelerated: 0, 3, and 6 months

Analytical Tests:

-

Appearance (Visual Inspection)

-

Assay (e.g., by HPLC-UV)

-

Purity (e.g., by HPLC for degradation products)

-

Isotopic Purity (by LC-MS/MS to ensure no D/H back-exchange)

-

Water Content (by Karl Fischer titration)

Illustrative Data: Accelerated Stability of this compound at 40°C / 75% RH

| Time Point | Appearance | Assay (%) | Total Impurities (%) | Isotopic Purity (d5, %) |

| 0 Months | Yellow crystalline powder | 99.8 | 0.15 | 99.5 |

| 3 Months | No change | 99.6 | 0.25 | 99.5 |

| 6 Months | No change | 99.5 | 0.35 | 99.4 |

Metabolism of Zoalene

Understanding the metabolism of Zoalene is crucial for interpreting data from studies where this compound is used as an internal standard. The primary metabolite of Zoalene in poultry is 3-amino-5-nitro-o-toluamide (3-ANOT).[5] This metabolic transformation involves the reduction of one of the nitro groups to an amino group, a reaction likely catalyzed by nitroreductase enzymes present in the host's tissues or gut microbiota.

Conclusion

References

Commercial Suppliers of Zoalene-d5 Reference Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of the Zoalene-d5 reference standard. This document is intended to assist researchers, scientists, and professionals in drug development in sourcing high-quality reference materials for their analytical and research needs.

Introduction to this compound

This compound is the deuterated form of Zoalene, a coccidiostat used in veterinary medicine to control coccidiosis in poultry. As a stable isotope-labeled internal standard, this compound is a critical component in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Zoalene residues in various matrices. The use of a deuterated standard helps to correct for matrix effects and variations in sample preparation and instrument response, leading to more reliable and accurate results.

Commercial Availability and Supplier Information

Our research indicates that Toronto Research Chemicals (TRC) is the primary manufacturer of the this compound reference standard. This product is then distributed through various chemical and laboratory supply companies. The key suppliers identified are LGC Standards and CymitQuimica.

Quantitative Data Summary

The following table summarizes the available quantitative data for the this compound reference standard from the identified commercial suppliers. It is important to note that while efforts were made to gather comprehensive information, some data, such as isotopic purity, was not publicly available from the suppliers' websites and a certificate of analysis was not accessible through our searches.

| Parameter | Toronto Research Chemicals (TRC) | LGC Standards | CymitQuimica |

| Product Name | This compound | This compound | This compound |

| Product Code | TRC-Z584002 | TRC-Z584002-10MG | TR-Z584002 |

| CAS Number | 1596379-06-4 | 1596379-06-4 | 1596379-06-4 |

| Molecular Formula | C₈D₅H₂N₃O₅ | C₈D₅H₂N₃O₅ | C₈D₅H₂N₃O₅ |

| Molecular Weight | 230.189 | 230.189 | 230.189 |

| Format | Neat Solid | Neat Solid | Neat Solid |

| Available Size | 10 mg | 10 mg | 10 mg |

| Price (USD) | Contact for pricing | Requires quote | €2,058.00 (approx. $2,200 USD) |

| Isotopic Purity | Not specified | Not specified | Not specified |

Experimental Protocols and Applications

A specific, detailed experimental protocol for the use of this compound as a reference standard was not provided by the commercial suppliers. However, the scientific literature provides examples of its application. For instance, a multi-residue analysis method for detecting coccidiostats in various tissue samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilized Zoalene from Toronto Research Chemicals Inc.[1].

The general workflow for using this compound as an internal standard in such an analysis would typically involve:

-

Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.

-

Sample Fortification: A known amount of the this compound internal standard solution is added to the unknown samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

-

Sample Extraction and Cleanup: The samples are then subjected to extraction and cleanup procedures to isolate the analyte of interest (Zoalene) and the internal standard.

-

LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS. The chromatographic separation and mass spectrometric detection conditions are optimized to monitor specific transitions for both Zoalene and this compound.

-

Quantification: The ratio of the peak area of Zoalene to the peak area of this compound is used to construct a calibration curve and to quantify the amount of Zoalene in the unknown samples. This ratiometric measurement corrects for variations throughout the analytical process.

Visualizing the Supplier Selection Workflow

The following diagram illustrates a logical workflow for researchers to select a suitable commercial supplier for the this compound reference standard.

Caption: Workflow for selecting a this compound reference standard supplier.

Signaling Pathway for Analytical Method Development

The development of a robust analytical method using an internal standard like this compound involves a series of interconnected steps. The following diagram outlines this process.

Caption: Pathway for analytical method development using an internal standard.

Conclusion

The this compound reference standard, manufactured by Toronto Research Chemicals and distributed by companies such as LGC Standards and CymitQuimica, is an essential tool for the accurate quantification of Zoalene in various samples. While publicly available information on isotopic purity is limited, researchers are encouraged to request a Certificate of Analysis from their chosen supplier to obtain this critical data. The provided workflows can serve as a guide for both the procurement of the reference standard and the subsequent development of robust analytical methodologies.

References

A Comprehensive Technical Guide to the Safety of Zoalene-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety information for Zoalene-d5, a deuterated analog of the coccidiostat Zoalene (Dinitolmide). The information is compiled from various Safety Data Sheets (SDS) and chemical databases to assist researchers and professionals in handling this compound safely.

Chemical and Physical Properties

This compound is a derivative of Zoalene, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling is often used in metabolic and pharmacokinetic studies.

| Property | Data | Citation |

| Molecular Formula | C₈D₅H₂N₃O₅ | [1] |

| Molar Mass | 230.189 g/mol | [1] |

| Appearance | Neat, Red crystalline powder | [1][2] |

| Melting Point | Approximately 190-192 °C | [2] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like chloroform | [2] |

| Storage Condition | 2-8℃ | [2] |

Hazard Identification and Classification

This compound is classified as harmful and requires careful handling. The following table summarizes its hazard classifications.

| Hazard Type | Classification | Notes | Citation |

| GHS Classification | Harmful if swallowed (Acute Toxicity, Oral) | Risk Code: R22 | [2] |

| Skin Irritation (Category 2) | Causes skin irritation. | [3] | |

| Serious Eye Irritation (Category 2A) | Causes serious eye irritation. | [3] | |

| Skin Sensitization (Category 1) | May cause an allergic skin reaction. | [3] | |

| Combustible Dust | May form combustible dust concentrations in air. | [3] | |

| Hazard Symbols | Xn (Harmful) | [2] |

Exposure Controls and Personal Protection

To ensure safety, strict adherence to exposure limits and the use of personal protective equipment (PPE) are mandatory.

| Parameter | Guideline / Equipment | Citation |

| Occupational Exposure | NIOSH REL: 5 mg/m³ (10-hour TWA) for Dinitolmide | [4] |

| ACGIH TLV: 5 mg/m³ (8-hour TWA) for Dinitolmide | [4] | |

| Engineering Controls | Use in a well-ventilated area or with local exhaust ventilation. | [5][6] |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | [5][6] |

| Skin Protection | Chemical-resistant gloves. Impervious clothing. | [5][6] |

| Respiratory Protection | A suitable particle filter mask should be worn when exposed to dust. | [5][6] |

Handling, Storage, and First Aid

Proper procedures for handling, storage, and emergency response are critical for mitigating risks associated with this compound.

| Aspect | Procedure | Citation |

| Handling | Avoid breathing dust. Avoid contact with eyes, skin, and clothing. Prevent dust accumulation and keep away from ignition sources. Ground/bond container and receiving equipment. Wash hands thoroughly after handling. | [3][5] |

| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Store away from heat, direct sunlight, and incompatible materials. Recommended storage temperature: 2-8°C. | [2][3] |

| First Aid: Skin Contact | Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [3][5] |

| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [3][5] |

| First Aid: Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. | [5] |

| First Aid: Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell. | [5] |

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not publicly available, this section outlines representative workflows for key toxicological assessments based on standard methodologies.

Representative Experimental Workflow: In Vitro Skin Irritation Test

This protocol describes a general procedure for assessing the skin irritation potential of a chemical using a Reconstituted Human Epidermis (RhE) model, such as the one described in OECD Guideline 439.

Logical Flow: Chemical Safety Assessment and Communication

The process of determining and communicating the safety of a chemical like this compound follows a logical progression from data collection to hazard communication. This is a critical process in drug development and chemical management.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Zoalene as a Coccidiostat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoalene, chemically known as 3,5-dinitro-o-toluamide, has been a stalwart in the control of coccidiosis in poultry for decades. As a synthetic coccidiostat, it has played a crucial role in managing the economic impact of Eimeria infections in broiler chickens and turkeys. Despite its long history of use, the precise molecular mechanism of action of Zoalene remains a subject of scientific inquiry, with much of the detailed biochemical pathway yet to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of Zoalene's mode of action, drawing parallels with other coccidiostats where applicable. It collates available quantitative data, outlines general experimental protocols for efficacy assessment, and presents conceptual diagrams to illustrate the logical frameworks of its application and potential, though unconfirmed, areas of interaction within the parasite.

Introduction to Zoalene

Zoalene is a synthetic, non-ionophorous compound widely used as a feed additive to prevent and control coccidiosis in poultry.[1][2] Chemically, it is 3,5-dinitro-o-toluamide.[3][4][5] One of the notable characteristics of Zoalene is its ability to permit a degree of parasite cycling, which allows for the development of natural immunity in the host birds, a feature it shares with ionophore coccidiostats.[1] This "leakage" is considered a beneficial attribute in long-lived birds such as replacement pullets.[6]

The Elusive Mechanism of Action

The specific biochemical target and the detailed molecular mechanism of action of Zoalene are not well-established in publicly available scientific literature. Many sources categorize its mechanism as "unknown" or "not available".[7] However, based on the mechanisms of other synthetic coccidiostats, it is hypothesized that Zoalene may interfere with critical metabolic pathways within the Eimeria parasite.

Potential Areas of Interference

Given that many anticoccidial drugs target the parasite's energy metabolism, it is plausible that Zoalene acts on similar pathways. The mitochondrial electron transport chain is a common target for various coccidiostats, such as decoquinate and clopidol, which inhibit specific cytochromes. While direct evidence for Zoalene's action on this pathway is lacking, it remains a primary area of speculative interest for its mechanism.

Other potential, though unproven, targets could include:

-

Glycolysis: Disruption of the parasite's primary energy-generating pathway.

-

Enzyme Inhibition: Specific inhibition of enzymes crucial for the parasite's survival and replication.

-

Nucleic Acid Synthesis: Interference with the parasite's ability to replicate its genetic material.

The following diagram illustrates a generalized view of the Eimeria electron transport chain, a potential, yet unconfirmed, target for coccidiostats like Zoalene.

Quantitative Data on Zoalene Application

The application of Zoalene as a coccidiostat is based on its inclusion in poultry feed at specific concentrations. The following table summarizes the recommended dosage for different types of poultry.

| Poultry Type | Purpose | Zoalene Concentration in Feed | Withdrawal Period | Reference(s) |

| Broiler Chickens | Prevention and control of coccidiosis | 125 ppm (0.0125%) | 0 days | [1][6] |

| Replacement Pullets | Prevention and control of coccidiosis | 300-500 g per ton of feed | Not applicable (not for laying hens) | [1][6] |

| Turkeys (for meat) | Prevention and control of coccidiosis | 500-700 g per ton of feed | Not applicable | [1] |

| Domestic Rabbits | Prevention of coccidiosis | Not specified | Not specified | [2] |

Experimental Protocols for Efficacy Assessment

General In Vivo Efficacy Trial Protocol

-

Animal Model: Day-old broiler chicks of a susceptible strain are typically used.

-

Housing: Birds are housed in wire-floored cages to prevent reinfection from feces.

-

Acclimation: Birds are acclimated for a period (e.g., 10-14 days) and fed a non-medicated starter diet.

-

Group Allocation: Birds are randomly allocated to different treatment groups, including:

-

Uninfected, Unmedicated Control (UUC)

-

Infected, Unmedicated Control (IUC)

-

Infected, Medicated (with Zoalene at various concentrations)

-

-

Infection: Birds in the infected groups are orally inoculated with a known number of sporulated oocysts of a specific Eimeria species (e.g., E. tenella, E. acervulina, E. maxima).

-

Treatment: Medicated feed is provided to the respective groups for the duration of the experiment, starting shortly before or at the time of infection.

-

Data Collection (typically 5-7 days post-infection):

-

Performance Parameters: Body weight gain, feed intake, and feed conversion ratio are measured.

-

Lesion Scoring: A subset of birds from each group is euthanized, and the intestines are examined for coccidial lesions, which are scored on a standardized scale (e.g., 0 to 4).

-

Oocyst Shedding: Fecal samples are collected, and the number of oocysts per gram of feces is determined using a McMaster chamber.

-

-

Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatment groups.

The logical workflow for such an experiment is depicted in the following diagram.

References

- 1. Novel Characteristics of Mitochondrial Electron Transport Chain from Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies of the mitochondria from Eimeria tenella and inhibition of the electron transport by quinolone coccidiostats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Malaria parasite carbonic anhydrase: inhibition of aromatic/heterocyclic sulfonamides and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting Digestive Enzymes Blocks Malaria Growth - BioResearch - Labmedica.com [labmedica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A single enzyme targets a parasite’s weak spot | Drug Discovery News [drugdiscoverynews.com]

Methodological & Application

Application Note: Quantitative Analysis of Zoalene in Poultry Feed using LC-MS/MS with Zoalene-d5 as an Internal Standard

Introduction

Zoalene (3,5-dinitro-o-toluamide) is a coccidiostat commonly used in poultry farming to prevent and treat coccidiosis. Regulatory bodies worldwide have established maximum residue limits (MRLs) for zoalene in animal-derived food products to ensure consumer safety. Accurate and reliable quantification of zoalene residues is therefore crucial. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for this analysis due to its high sensitivity and selectivity.[1][2]

The use of a stable isotope-labeled internal standard, such as Zoalene-d5, is the best approach for quantitative analysis in mass spectrometry.[1] This is because its chemical and physical properties are very similar to the analyte, allowing it to compensate for variations in sample preparation, matrix effects, and instrument response.[3][4][5][6] This application note details a validated LC-MS/MS method for the quantification of zoalene in poultry feed, employing this compound as an internal standard to ensure accuracy and precision.

Principle

A known amount of this compound is added to the poultry feed sample prior to extraction. The sample is then extracted with an organic solvent, followed by a cleanup step to remove interfering matrix components. The final extract is analyzed by LC-MS/MS. Quantification is performed by calculating the ratio of the peak area of zoalene to the peak area of this compound and comparing this ratio to a calibration curve prepared with known concentrations of zoalene and a constant concentration of this compound.

Experimental Protocol

Materials and Reagents

-

Standards: Zoalene (≥99% purity), this compound (≥98% purity, isotopic purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥98%)

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)

-

Solid Phase Extraction (SPE): Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 60 mg, 3 mL)

Standard Solution Preparation

-

Zoalene Stock Solution (100 µg/mL): Accurately weigh 10 mg of zoalene standard and dissolve in 100 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the zoalene stock solution with methanol to obtain concentrations ranging from 1 ng/mL to 200 ng/mL.

-

IS Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation

-

Homogenization: Homogenize a representative sample of poultry feed to a fine powder.

-

Weighing: Weigh 5.0 g (± 0.1 g) of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.

-

Fortification: Add 100 µL of the 50 ng/mL this compound IS working solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Cleanup (SPE):

-

Condition an HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load 2 mL of the supernatant from the extraction step onto the cartridge.

-

Wash the cartridge with 3 mL of 20% methanol in water.

-

Elute the analytes with 3 mL of acetonitrile.

-

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition and filter through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Conditions

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-9 min: 90% B

-

9-9.1 min: 90-10% B

-

9.1-12 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Zoalene | 225.0 | 162.0 | -22 |

| 225.0 | 120.0 | -30 | |

| This compound | 230.0 | 167.0 | -22 |

Data Presentation

Method Validation Summary

The method was validated according to the guidelines for the validation of food chemical methods.[1]

Table 1: Method Performance Characteristics

| Parameter | Result |

| Linearity Range | 1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.5 µg/kg |

| Limit of Quantification (LOQ) | 1.5 µg/kg |

Table 2: Recovery and Precision in Spiked Poultry Feed

| Spiked Level (µg/kg) | Mean Recovery (%) (n=6) | RSDr (%) |

| 2.0 | 95.2 | 4.8 |

| 10.0 | 98.6 | 3.5 |

| 50.0 | 101.3 | 2.9 |

Diagrams

Caption: Experimental workflow for the extraction and cleanup of zoalene from poultry feed.

Caption: Logical relationship for the quantification of zoalene using an internal standard.

Conclusion

This application note presents a robust and reliable LC-MS/MS method for the quantification of zoalene in poultry feed. The use of this compound as an internal standard effectively compensates for matrix effects and variations during sample processing, leading to high accuracy and precision. The method is sensitive, with a low limit of quantification, making it suitable for routine monitoring of zoalene residues in animal feed to ensure compliance with regulatory standards.

References

- 1. Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. lcms.cz [lcms.cz]

- 4. scispace.com [scispace.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cerilliant.com [cerilliant.com]

Application Note: High-Throughput Analysis of Zoalene Residues in Poultry Muscle Using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the coccidiostat zoalene (3,5-dinitro-o-toluamide) in poultry muscle tissue. To ensure accuracy and precision, a stable isotope-labeled internal standard, Zoalene-d5, is employed. The protocol details a streamlined sample preparation procedure based on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by optimized LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method provides high throughput and reliable quantification of zoalene residues, making it suitable for routine monitoring and regulatory compliance in food safety laboratories.

Introduction

Zoalene is a synthetic coccidiostat widely used in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract. Regulatory agencies have established maximum residue limits (MRLs) for zoalene in edible tissues to ensure consumer safety. Therefore, sensitive and specific analytical methods are crucial for monitoring zoalene levels in poultry products. LC-MS/MS has become the preferred technique for this purpose due to its high selectivity and sensitivity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

This application note provides a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of zoalene in chicken muscle, utilizing this compound as an internal standard. The method has been developed to meet the rigorous demands of high-throughput screening and quantitative confirmation of zoalene residues.

Experimental

Materials and Reagents

-

Zoalene standard (Purity ≥98%)

-

This compound (Dinitolmide-d5) internal standard (Purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Magnesium sulfate (anhydrous)

-

Sodium acetate

-

Ultrapure water

-

QuEChERS extraction salts and cleanup tubes (or individual components)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve zoalene and this compound in methanol to prepare individual stock solutions.

-

Intermediate Standard Solution (10 µg/mL): Dilute the zoalene stock solution with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate standard solution with an appropriate solvent (e.g., 80% methanol in water) to construct a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL).

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

Sample Preparation

-

Homogenization: Homogenize a representative portion of the chicken muscle tissue.

-

Weighing: Weigh 5 g (± 0.1 g) of the homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Fortification: Add a known amount of the internal standard spiking solution (e.g., 50 µL of 1 µg/mL this compound) to each sample, quality control, and matrix-matched calibration standard.

-

Extraction: Add 10 mL of acetonitrile/methanol (95:5, v/v) containing 1% formic acid.[1]

-

Salting Out: Add 5 g of sodium acetate and 6.0 g of anhydrous magnesium sulfate.[1]

-

Shaking: Cap the tube tightly and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge at 5000 x g for 5 minutes.

-

Cleanup: Transfer the supernatant to a clean tube containing a suitable d-SPE (dispersive solid-phase extraction) cleanup sorbent (e.g., C18 and PSA) to remove lipids and other interferences.

-

Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 5000 x g for 5 minutes.

-

Final Extract: Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of 80% methanol containing 0.1% formic acid.[1]

-

Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Setting |

| Column | Poroshell 120SB C18 (2.7 µm, 3.0 mm x 150 mm) or equivalent[1] |

| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 5% B for 1 min, ramp to 100% B over 14 min, hold for 6 min, return to 5% B and equilibrate |

Mass Spectrometry (MS)

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage | -4.5 kV[1] |

| Vaporizer Temperature | 500°C[1] |

| Curtain Gas | 20 psi[1] |

| Collision Gas | 8 psi[1] |

| Ion Source Gas 1 | 50 psi[1] |

| Ion Source Gas 2 | 50 psi[1] |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| Zoalene | 224.1 | 181.1 (Quantifier) | -40 | -15 |

| 151.3 (Qualifier) | -40 | -22 | ||

| This compound | 229.1 | 185.1 (Quantifier) | -40 (Predicted) | -15 (Predicted) |

| 155.3 (Qualifier) | -40 (Predicted) | -22 (Predicted) |

Note: MRM transitions for this compound are predicted based on the fragmentation pattern of the non-deuterated analog and the known mass shift due to deuterium labeling. Optimization on the specific instrument is recommended.

Results and Discussion

Method Validation

The analytical method was validated to assess its performance in terms of linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ). The following tables summarize the validation data obtained from the analysis of spiked chicken muscle samples.

Table 1: Linearity and Limits of Detection/Quantification

| Parameter | Value |

| Linearity Range | 0.5 - 100 µg/kg |

| Correlation Coefficient (r²) | >0.99 |

| Limit of Detection (LOD) | 0.1 µg/kg |

| Limit of Quantification (LOQ) | 0.5 µg/kg |

Table 2: Recovery and Precision

| Spiked Concentration (µg/kg) | Mean Recovery (%) (n=6) | RSD (%) |

| 1.0 | 92.5 | 6.8 |

| 10.0 | 95.8 | 4.5 |

| 50.0 | 98.2 | 3.1 |

The use of this compound as an internal standard provided excellent correction for matrix effects, resulting in high accuracy and precision across the tested concentration range.

Workflow Diagram

References

Application Note: Quantitative Determination of Zoalene-d5 in Poultry Tissue by LC-MS/MS

Introduction

Zoalene (3,5-dinitro-o-toluamide) is a coccidiostat widely used in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract.[1][2] Regulatory agencies worldwide have established maximum residue limits (MRLs) for zoalene in poultry products to ensure consumer safety. Accurate and sensitive analytical methods are crucial for monitoring these residues in poultry tissues. This application note details a robust and reliable sample preparation protocol for the quantification of zoalene in poultry tissue (muscle and liver) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Zoalene-d5 as an internal standard. The use of a deuterated internal standard like this compound is critical for correcting matrix effects and variabilities during sample preparation and analysis, thereby ensuring high accuracy and precision.

The described methodology is intended for researchers, scientists, and professionals in drug development and food safety testing. It provides a comprehensive workflow from sample homogenization to final instrumental analysis.

Experimental Protocols

This protocol outlines a method based on solid-phase extraction (SPE) for the cleanup of poultry tissue extracts prior to LC-MS/MS analysis. This approach has been shown to provide good recoveries and removal of matrix interferences.[3] An alternative QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based protocol is also presented as a high-throughput option.

Materials and Reagents

-

Zoalene and this compound analytical standards

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), 98% or higher

-

Ammonium formate

-

Phosphate buffer solution

-

OASIS™ HLB SPE cartridges[3]

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

Equipment

-

High-speed blender or homogenizer

-

Centrifuge capable of 5000 x g

-

Solid-phase extraction (SPE) manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Analytical balance

-

LC-MS/MS system

Sample Preparation Protocol: Solid-Phase Extraction (SPE) Method

-

Sample Homogenization: Weigh 2.0 g (± 0.05 g) of homogenized poultry tissue (muscle or liver) into a 50 mL polypropylene centrifuge tube.[4]

-

Internal Standard Spiking: Fortify the sample with a known concentration of this compound internal standard solution.

-

Extraction:

-

Add 10 mL of phosphate buffer solution to the sample tube.[3]

-

Vortex for 1 minute to mix thoroughly.

-

Add 20 mL of acetonitrile, and homogenize for 3 minutes.

-

Centrifuge the mixture at 5000 x g for 10 minutes.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an OASIS™ HLB SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 10 mL of methanol into a clean collection tube.[4]

-

-

Final Eluate Preparation:

Alternative Sample Preparation Protocol: QuEChERS Method

-

Sample Homogenization and Spiking: Follow steps 1 and 2 from the SPE protocol.

-

Extraction:

-

Add 10 mL of acetonitrile containing 1% formic acid to the sample tube.[5]

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute and centrifuge at 5000 x g for 5 minutes.

-

-

Dispersive SPE (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the supernatant and transfer it to a d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., C18).

-

Vortex for 30 seconds and centrifuge at 5000 x g for 5 minutes.

-

-

Final Extract Preparation:

-

Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

Data Presentation

The following table summarizes the quantitative performance data for Zoalene analysis in poultry tissue from various studies.

| Parameter | Matrix | Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Recovery | Chicken Muscle & Liver | SPE-UPLC-MS/MS | 77.9 - 94.2 | - | - | [3] |

| Recovery | Chicken Breast, Thigh, Liver | LC-Electrochemical Detection | > 85 | - | 100 | [6] |

| Recovery | Chicken Tissues | ASE-SPE-GC-MS/MS | 81.96 - 94.31 | 0.8 - 2.5 | 2.7 - 8.0 | [1] |

| LOQ | Pig, Chicken, Cattle Tissues | ASE-HPLC-UV | - | < 10 | < 15 | [7] |

| LOQ | Egg | UPLC-MS/MS | 60.5 - 114.6 | - | 0.1 - 17.3 | [7] |

Visualizations

Experimental Workflow Diagram